

Physicochemical properties of Sporostatin for research

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Compound of Interest

Compound Name: Sporostatin

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Sporostatin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for **Sporostatin**. This document is intended to serve as a valuable resource for researchers investigating the potential of **Sporostatin** in drug discovery and development.

Physicochemical Properties

Sporostatin is a natural product with a unique ten-membered macrolide structure.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ O ₅	[2]
Molecular Weight	262.26 g/mol	[2]
IUPAC Name	(6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione	[2]
CAS Number	122588-63-0	[2]
Melting Point	197-200°C	
Solubility	Soluble in polar organic solvents (e.g., methanol, chloroform, ethyl acetate, DMSO). Insoluble in water and hexane.	

Note: Quantitative solubility data (e.g., mg/mL or molarity) and specific stability data under various pH and temperature conditions are not readily available in the public domain. Researchers are advised to determine these parameters empirically for their specific experimental needs.

Biological Activity: Inhibition of EGF Receptor Kinase

Sporostatin was initially identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase.[3] Subsequent research revealed its potent and specific inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

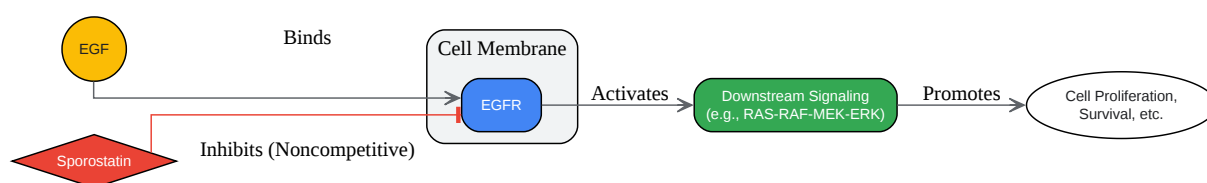
Key Findings:

- Potency: **Sporostatin** inhibits EGFR kinase with an IC₅₀ value of 0.1 µg/mL (0.38 µM).[3]
- Selectivity: It exhibits selectivity for EGFR over other kinases such as ErbB-2 (IC₅₀ = 3 µg/mL or 11 µM) and has significantly lower or no activity against PDGF receptor, v-src, and protein kinase C (IC₅₀ ≥ 100 µg/mL or 380 µM).[3]

- Mechanism of Action: Kinetic analyses have demonstrated that **Sporostatin** is a noncompetitive inhibitor of EGFR kinase with respect to both the substrate and ATP.[3] This indicates that **Sporostatin** does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity.
- Cellular Activity: **Sporostatin** has been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.[3]

Signaling Pathway

The inhibitory action of **Sporostatin** on the EGFR signaling pathway can be visualized as follows:



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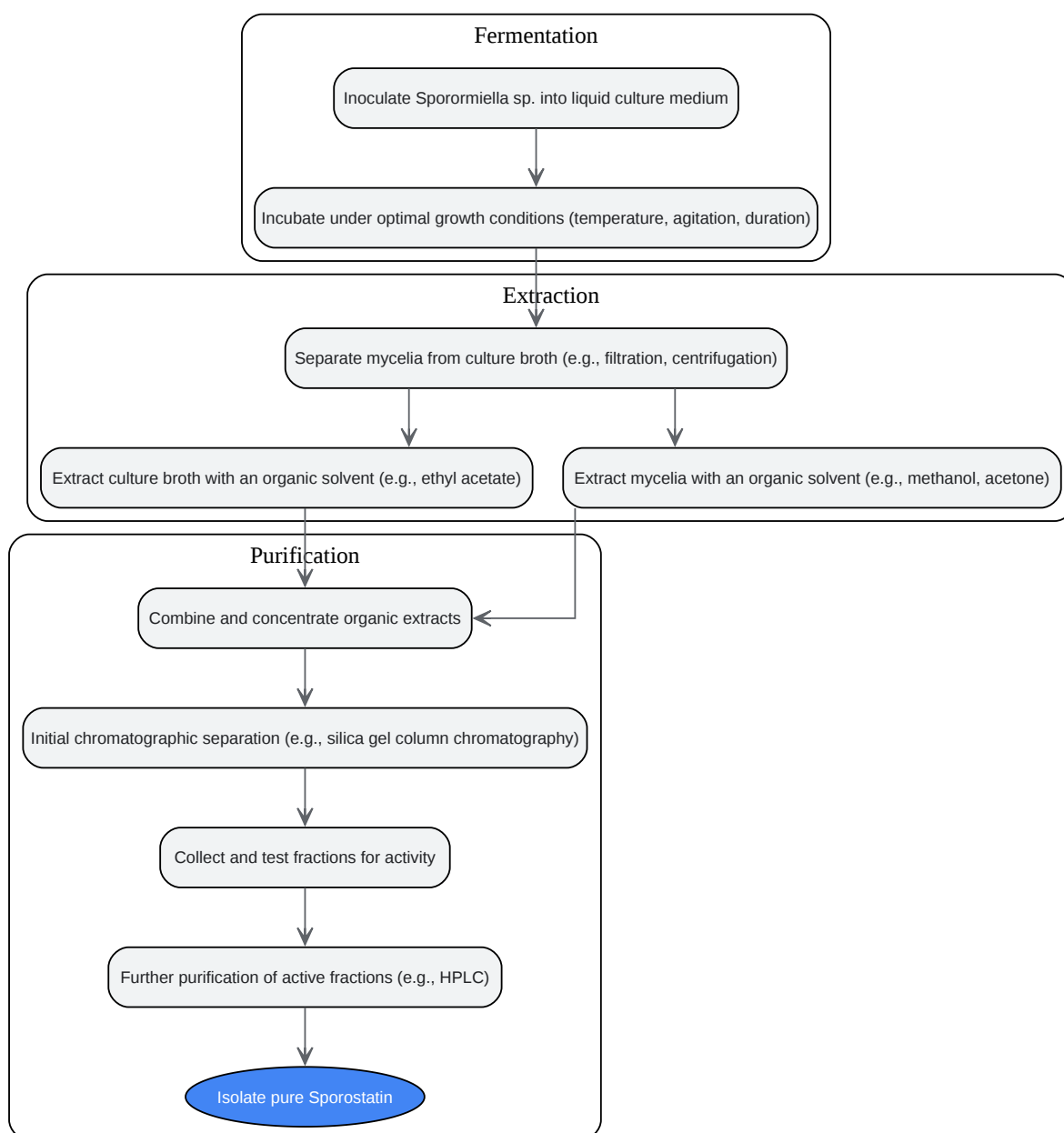
Sporostatin noncompetitively inhibits EGFR signaling.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and specific assays involving **Sporostatin** are not widely available in general scientific literature. The primary sources for these methodologies are the original research publications. Researchers should refer to these papers for specific experimental conditions. Below are generalized protocols based on common methodologies for natural product isolation and kinase assays.

Isolation of **Sporostatin** from *Sporormiella* sp. (Generalized Protocol)

This protocol outlines a general workflow for the isolation of fungal metabolites. For the specific details of **Sporostatin** isolation, it is crucial to consult the original research by Kinoshita et al.

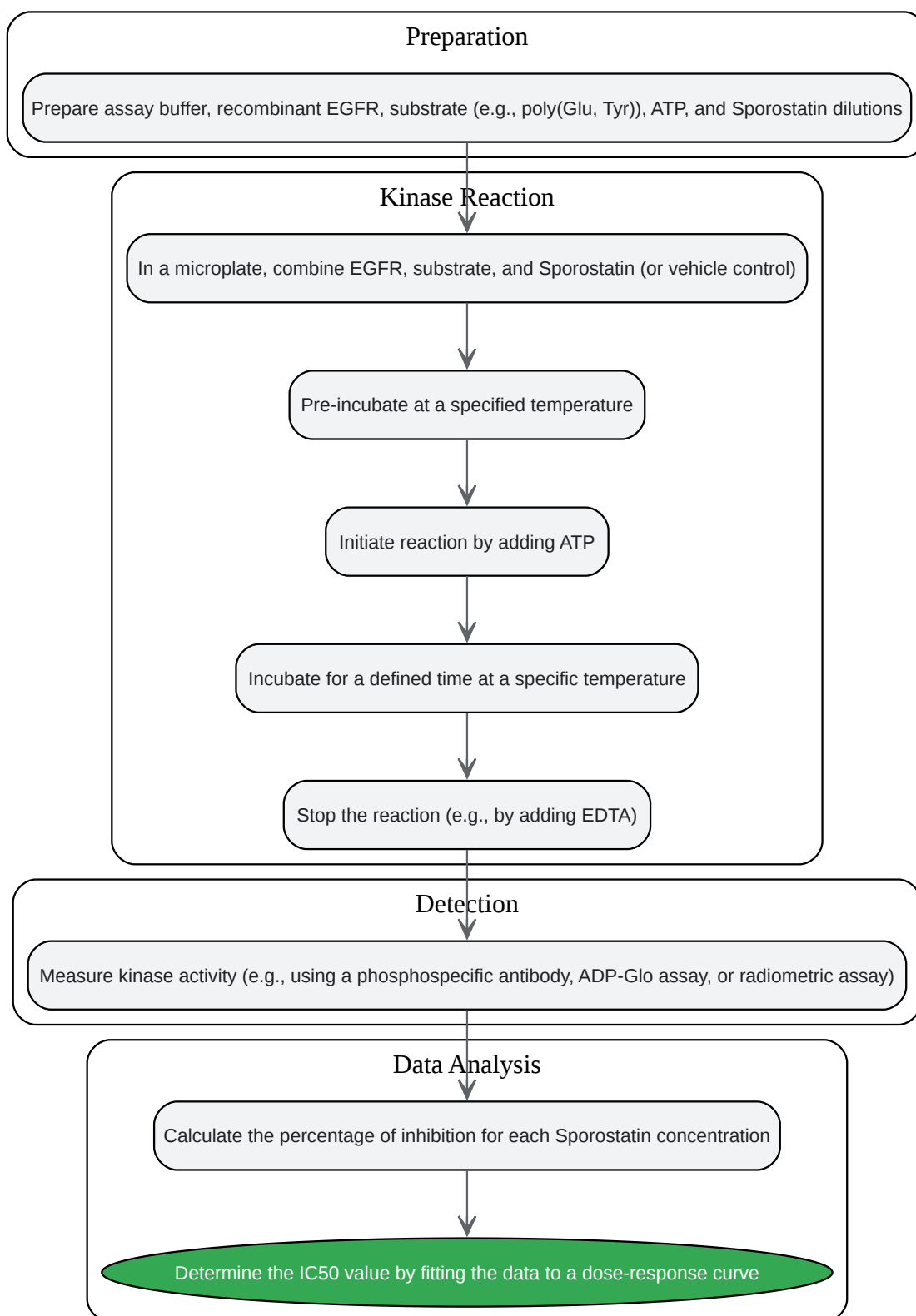


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Generalized workflow for **Sporostatin** isolation.

In Vitro EGF Receptor Kinase Inhibition Assay (Generalized Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **Sporostatin** against EGFR kinase. For specific assay conditions, refer to the publication by Murakami et al. (1999).[\[3\]](#)



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Generalized workflow for an EGFR kinase inhibition assay.

Conclusion

Sporostatin is a promising natural product with well-defined inhibitory activity against EGFR tyrosine kinase. This technical guide provides a summary of its known physicochemical properties and a framework for its investigation. Further research to fully elucidate its quantitative solubility, stability, and to develop detailed, optimized experimental protocols will be crucial for advancing its potential as a therapeutic agent.

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